Piperine Piperine Piperine is a N-acylpiperidine that is piperidine substituted by a (1E,3E)-1-(1,3-benzodioxol-5-yl)-5-oxopenta-1,3-dien-5-yl group at the nitrogen atom. It is an alkaloid isolated from the plant Piper nigrum. It has a role as a NF-kappaB inhibitor, a plant metabolite, a food component and a human blood serum metabolite. It is a member of benzodioxoles, a N-acylpiperidine, a piperidine alkaloid and a tertiary carboxamide. It is functionally related to an (E,E)-piperic acid.
Bioperine has been used in trials studying the treatment of Multiple Myeloma and Deglutition Disorders.
Piperine is a natural product found in Periconia, Piper khasianum, and other organisms with data available.
See also: Black Pepper (part of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 94-62-2
VCID: VC21341024
InChI: InChI=1S/C17H19NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h2-3,6-9,12H,1,4-5,10-11,13H2/b6-2+,7-3+
SMILES: C1CCN(CC1)C(=O)C=CC=CC2=CC3=C(C=C2)OCO3
Molecular Formula: C17H19NO3
Molecular Weight: 285.34 g/mol

Piperine

CAS No.: 94-62-2

Cat. No.: VC21341024

Molecular Formula: C17H19NO3

Molecular Weight: 285.34 g/mol

* For research use only. Not for human or veterinary use.

Piperine - 94-62-2

CAS No. 94-62-2
Molecular Formula C17H19NO3
Molecular Weight 285.34 g/mol
IUPAC Name (2E,4E)-5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpenta-2,4-dien-1-one
Standard InChI InChI=1S/C17H19NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h2-3,6-9,12H,1,4-5,10-11,13H2/b6-2+,7-3+
Standard InChI Key MXXWOMGUGJBKIW-YPCIICBESA-N
Isomeric SMILES C1CCN(CC1)C(=O)/C=C/C=C/C2=CC3=C(C=C2)OCO3
SMILES C1CCN(CC1)C(=O)C=CC=CC2=CC3=C(C=C2)OCO3
Canonical SMILES C1CCN(CC1)C(=O)C=CC=CC2=CC3=C(C=C2)OCO3
Boiling Point 498.00 to 499.00 °C. @ 760.00 mm Hg
Melting Point 129 °C

Chemical Structure and Properties

Piperine is chemically classified as an amide alkaloid with the molecular formula C₁₇H₁₉NO₃ . Its structure is composed of three key subunits: an amide function constituted by a piperidine ring with α-β-unsaturated carbonyl moiety, a 1,3-benzodioxole group (also called piperonal nucleus), and a butadiene chain .

The physical and chemical properties of piperine include:

PropertyValue
Molar mass285.343 g/mol
Density1.193 g/cm³
Melting point130°C
Boiling pointDecomposes
Solubility in water40 mg
Physical appearanceYellow crystalline solid

Structurally, piperine is an N-acyl pyridine molecule where piperidine is substituted by a (1E,3E)-1-(1,3-benzodioxol-5-yl)-5-oxopentyl-1,3-dien-5-yl group attached to the nitrogen atom . Due to its poor water solubility, piperine is typically extracted using organic solvents such as dichloromethane .

Extraction Methods

Multiple extraction techniques have been developed to isolate piperine from pepper, each with specific advantages and limitations. The following table summarizes the major extraction methods:

MethodApparatus UsedExtraction Yield (Time)Solvent UsedAdvantagesDisadvantages
Conventional Heat Extraction (CHE)Soxhlet apparatus3.2% (2 h)95% Ethanol, 10% aq. Potassium hydroxideSimple, low cost, no filtration requiredLong extraction time, large solvent volume
Reflux ExtractionRound-bottom flask, condenser5% (20 min)Dichloromethane, Acetone, HexaneMore efficient than percolation or macerationNot suitable for thermolabile compounds
Cold MacerationSeparating funnel, Rotary evaporator4.6%Glacial acetic acid, chloroform, othersHigh yield, pure, crystallizable productComplex and time-consuming
Microwave-assisted Extraction (MAE)Microwave oven45% (4 h)Petroleum ether, waterSimple, rapid, reliableNot suitable for thermolabile compounds
Ultrasound-assisted Extraction (UAE)Ultrasonic bath0.58% w/w (18 min)Ethanol, hexane, acetoneShort running time, higher yieldSmall particle size, more filtration steps
Supercritical Fluid Extraction (SFE)SFE apparatus90-96% w/w (2-5 h)Liquid carbon dioxideEfficient, selective, clean, fastHigh cost, less pressure-resistant

Modifications to these methods continue to improve extraction efficiency. For instance, increasing the surface area of pepper has been shown to improve extraction efficiency by 109.02%, while nonpolar solvents like petroleum ether provide the highest extraction efficiency (94%) with a purity of 85% .

Pharmacological Properties

Antioxidant Properties

Piperine exhibits significant antioxidant activity by inhibiting or quenching free radicals and reactive oxygen species (ROS) . In vitro studies have demonstrated that piperine treatment protects against oxidative damage . Furthermore, piperine has been shown to lower lipid peroxidation in vivo and beneficially influence cellular thiol status, antioxidant molecules, and antioxidant enzymes in various experimental models of oxidative stress .

The mechanism behind piperine's antioxidant effects involves enhancement of the activity of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, which collectively contribute to cellular defense against oxidative damage .

Anti-inflammatory Effects

Piperine exhibits potent anti-inflammatory properties through modulation of inflammatory pathways. It inhibits the production of proinflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) .

At the molecular level, piperine inhibits the translocation of nuclear factor-kappa B (NF-κB) subunits (p50, p65, and c-Rel) as well as other transcription factors such as CREB, ATF-2, and c-Fos . This inhibition prevents the expression of genes involved in inflammation, including cyclooxygenase-2 (COX-2) and nitric oxide synthase-2 (NOS-2) .

A notable application of piperine's anti-inflammatory properties has been observed in the treatment of arthritis, where it has shown efficacy in reducing joint inflammation and associated pain .

Anticancer Activities

Piperine has demonstrated anticancer effects against various types of cancer, including breast, ovarian, gastric, glioma, lung, and oral squamous carcinoma . The anticancer mechanisms of piperine are multifaceted:

  • Cell cycle regulation: Piperine binds to cell cycle proteins (Cyclin D, Cyclin T, CDK2, and CDK4) via hydrogen bonding, impairing cell cycle progression . It exhibits an antitumor effect by inhibiting the S-phase through forming a hydrogen bond with Ser5 at the ATP-binding site on CDK2 protein .

  • Apoptosis induction: In oral squamous carcinoma cells, piperine treatment leads to nuclear condensation, intracellular ROS generation, depolarization of mitochondrial membrane potential, cell cycle arrest, and enhanced caspase activity . These effects occur in a dose-dependent manner and promote apoptotic responses rather than necrosis .

  • Inhibition of angiogenesis and metastasis: Piperine inhibits the wnt/β-catenin signaling pathway by impairing the TCF binding to DNA, which reduces metastasis in intestinal tumor cells .

  • Molecular targeting: Piperine stabilizes the G-quadruplex structure formed at the c-myc promoter region, which alters the transcription mechanism in cancer cells . It also downregulates the expression of HER2 gene at the transcriptional level in breast cancer cells .

Neuroprotective Effects

Piperine has demonstrated promising neuroprotective properties in various experimental models. It interacts with the r(CGG) exp RNA with high selectivity to the G-rich RNA motif, whose expansion in the 5' UTR of the FMR1 gene causes Fragile X-associated tremor/ataxia syndrome . Piperine improves r(CGG) exp-related splicing defects and RAN translation in the FXTAS cell model system .

Additionally, piperine has shown potential in the management of neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease through its antioxidant and anti-inflammatory properties .

Hepatoprotective Actions

Clinical studies have demonstrated piperine's hepatoprotective effects. In a controlled trial involving patients with metabolic conditions, piperine treatment significantly reduced hepatic enzyme levels compared to placebo, as shown in the following table :

VariableMeasurement periodPiperine group (n = 34) (mean ± standard deviation)Placebo group (n = 34) (mean ± standard deviation)P-value
AST (IU/L)Baseline48.76 ± 17.2154.80 ± 19.660.19
After 12 weeks35.50 ± 10.3047.43 ± 18.020.002
P-value< 0.001< 0.001
ALT (IU/L)Baseline81.13 ± 23.64978.20 ± 26.0320.633
After 12 weeks45.34 ± 9.36767.80 ± 24.512< 0.001
P-value< 0.001< 0.001
Alkaline phosphataseBaseline222.79 ± 82.329201.40 ± 69.1410.249

These results indicate that piperine significantly reduces liver enzymes (AST and ALT), suggesting improved liver function in patients with metabolic disorders .

Other Therapeutic Effects

Beyond the properties outlined above, piperine exhibits several other therapeutic effects:

  • Digestive enhancement: Piperine stimulates the digestive enzymes of the pancreas, enhancing digestive capacity and significantly reducing gastrointestinal food transit time .

  • Antidiabetic effects: Piperine improves glucose metabolism and insulin sensitivity, making it potentially beneficial for patients with diabetes .

  • Anti-obesity properties: Piperine inhibits adipocyte differentiation through its antagonistic effect on PPARγ, an adipogenic transcription factor .

  • Antimicrobial and antiviral activities: Piperine has shown potential as a treatment for viral infections, including COVID-19, Ebola, and dengue, due to its immunomodulatory and antiviral properties .

  • Cardiovascular protection: Piperine offers cardioprotective effects through its antioxidant and anti-inflammatory properties, potentially reducing the risk of cardiovascular diseases .

Molecular Targets and Mechanisms

Piperine exerts its diverse pharmacological effects through interactions with multiple molecular targets and signaling pathways. Key molecular targets include:

  • Drug-metabolizing enzymes: Piperine strongly inhibits hepatic and intestinal aryl hydrocarbon hydroxylase and UDP-glucuronyl transferase, which contributes to its ability to enhance the bioavailability of various therapeutic drugs .

  • Cell cycle proteins: Piperine interacts with Cyclin D, Cyclin T, CDK2, and CDK4, affecting cell cycle progression in cancer cells .

  • Transporter proteins: Piperine inhibits drug transporters such as P-glycoprotein (P-gp), multidrug resistance protein 1 (MRP1), and breast cancer resistance protein (BCRP), enhancing the bioavailability of co-administered drugs .

  • Transcription factors: Piperine modulates the activity of nuclear factor-κB (NF-κB), peroxisome proliferator-activated receptor-gamma (PPARγ), c-Fos, and cAMP response element-binding protein (CREB) .

  • Signaling pathways: Piperine regulates multiple signaling pathways, including Akt/mTOR/MMP-9, AMPK-activated NLRP3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, and JNK/P38 MAPK .

The pleiotropic effects of piperine on these molecular targets explain its wide range of therapeutic applications and highlight its potential as a multifunctional therapeutic agent.

Clinical Applications

Metabolic Disorders

Piperine has shown promise in the management of metabolic disorders. Clinical studies have demonstrated that piperine supplementation significantly improves lipid and glucose metabolism in patients with metabolic conditions . As shown in the data table in section 4.5, piperine treatment resulted in significant reductions in liver enzyme levels (AST and ALT) compared to placebo, indicating improved liver function .

Additionally, piperine's ability to inhibit adipocyte differentiation through its antagonistic effect on PPARγ suggests potential applications in the treatment of obesity and related metabolic disorders .

Cancer Therapy

The anticancer properties of piperine have been extensively studied in various cancer types. Piperine has shown efficacy against breast cancer, ovarian cancer, gastric cancer, glioma, lung cancer, oral squamous carcinoma, and chronic myeloid leukemia .

In addition to its direct anticancer effects, piperine enhances the efficacy of conventional chemotherapeutic agents. For example, pretreatment with piperine accelerates sensitization to paclitaxel killing in HER2-overexpressing breast cancer cells . Multidrug-resistant cancers have been targeted and treated using curcumin-piperine dual drug-loaded nanoparticles, demonstrating improved outcomes compared to single-agent therapy .

Novel formulations incorporating piperine, such as guar gum microvehicles loaded with thymoquinone and piperine, have exhibited low median lethal dose (LD50) values against human hepatocellular carcinoma cell lines .

Neurological Conditions

Piperine has demonstrated potential in the management of various neurological conditions, including neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease . Its neuroprotective effects are attributed to its antioxidant, anti-inflammatory, and antiapoptotic properties.

Furthermore, piperine's interaction with r(CGG) exp RNA suggests potential applications in the treatment of Fragile X-associated tremor/ataxia syndrome and related neurological disorders .

Respiratory and Viral Diseases

Piperine has shown promise in the management of respiratory and viral diseases. Its immunomodulatory and antiviral properties suggest potential applications in the treatment of COVID-19, Ebola, and dengue . Traditional uses of pepper for bronchitis have been supported by modern scientific research, highlighting piperine's potential in respiratory medicine .

Structure-Activity Relationships and Synthetic Analogs

The biological activity of piperine is closely related to its chemical structure. Structure-activity relationship (SAR) studies have provided insights into the structural features essential for piperine's various pharmacological effects:

  • The efficiency of piperine derivatives increases by replacing the piperidine moiety with N,N-dipropyl, N,N-diisopropyl, N,N-dibutyl, p-methyl piperidine, or N,N bis(trifluoromethyl) groups .

  • Potency enhancers exchange the piperidine moiety with N,N-dibutyl, N,N-diisobutyl, or N,N-bis trifluoromethyl groups .

  • The most active piper amides are the N-isobutyl-substituted ones, which exhibit pesticidal activity .

  • For the activity of piper amides, the lipophilic chain must contain at least four carbons and a conjugated bond adjacent to amide carbonyl with a bulky amine is necessary for binding, which makes piperine a model compound for bioactive amides .

  • Activity among piperidine amides increases with increasing substitution on the piperidine ring carbons, with ethyl-substituted being more active than methyl analogs .

  • Saturation of the side chain in piperine resulted in enhanced inhibition of Cytochrome P450 (CYP450), while modifications in the phenyl and basic moieties in the analogues produced maximal selectivity in inhibiting either constitutive or inducible CYP450 .

These SAR studies have led to the development of several piperine derivatives with modified pharmacological properties, including enhanced anticancer activity, improved bioavailability enhancement, and reduced side effects.

Bioavailability Enhancement

One of the most significant properties of piperine is its ability to enhance the bioavailability of co-administered drugs and phytochemicals . This property has led to the development of piperine-based formulations designed to improve the efficacy of poorly bioavailable drugs.

Piperine enhances bioavailability through multiple mechanisms:

  • Inhibition of drug-metabolizing enzymes: Piperine strongly inhibits hepatic and intestinal aryl hydrocarbon hydroxylase and UDP-glucuronyl transferase, reducing first-pass metabolism of drugs .

  • Inhibition of drug transporters: Piperine inhibits drug efflux transporters such as P-glycoprotein (P-gp), preventing the extrusion of drugs from cells and enhancing their intracellular concentration .

  • Enhancement of gastrointestinal absorption: Piperine affects the ultrastructure of the intestinal brush border, increasing the surface area available for drug absorption .

  • Inhibition of ABC transporter genes: These transporters pump out several chemotherapeutic agents, and their inhibition by piperine enhances the intracellular concentration of these drugs .

The bioavailability-enhancing property of piperine has been documented for numerous therapeutic drugs and phytochemicals, making it a valuable adjuvant in drug formulations.

Future Perspectives and Challenges

Despite the promising therapeutic potential of piperine, several challenges need to be addressed to fully harness its benefits:

  • Poor aqueous solubility: Piperine's limited solubility in water (40 mg) restricts its bioavailability and therapeutic applications . Development of novel formulations, such as nanoparticles and lipid-based delivery systems, may overcome this limitation.

  • Standardization of extraction methods: The varied extraction yields and purities obtained through different extraction methods necessitate standardization to ensure consistent quality of piperine for therapeutic applications .

  • Clinical validation: While numerous preclinical studies have demonstrated piperine's therapeutic potential, more rigorous clinical trials are needed to validate these findings in human subjects across various disease conditions .

  • Potential drug interactions: Piperine's inhibitory effect on drug-metabolizing enzymes and transporters, while beneficial for enhancing bioavailability, may also lead to unintended drug interactions that need to be carefully evaluated .

Future research directions include:

  • Development of targeted delivery systems to enhance piperine's bioavailability and therapeutic efficacy.

  • Exploration of piperine's potential in emerging health challenges, such as viral infections and antibiotic-resistant bacterial infections.

  • Detailed mechanistic studies to elucidate piperine's molecular targets and signaling pathways in various disease conditions.

  • Investigation of piperine's synergistic effects with other bioactive compounds and conventional therapeutic agents.

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